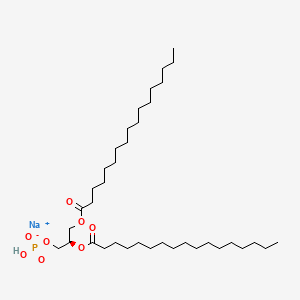

Sodium (2R)-2,3-bis(heptadecanoyloxy)propyl hydrogen phosphate

Description

Sodium (2R)-2,3-bis(heptadecanoyloxy)propyl hydrogen phosphate is a synthetic phospholipid derivative characterized by:

- Structure: A glycerol backbone with two heptadecanoyl (C17:0) fatty acid chains esterified at the sn-1 and sn-2 positions, and a sodium-bound phosphate group at the sn-3 position. The (2R) designation specifies the stereochemistry at the second carbon of the glycerol moiety.

- Molecular Formula: C₃₇H₇₂NaO₁₀P (approximate, based on analogs like C₃₈H₁₂D₆₂NaO₁₀P in ).

- Key Properties: Amphiphilic nature due to hydrophobic C17 acyl chains and hydrophilic phosphate headgroup. Negative charge at physiological pH (from deprotonated phosphate). Potential applications in drug delivery, membrane studies, and nanoparticle functionalization .

Properties

IUPAC Name |

sodium;[(2R)-2,3-di(heptadecanoyloxy)propyl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H73O8P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-36(38)43-33-35(34-44-46(40,41)42)45-37(39)32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h35H,3-34H2,1-2H3,(H2,40,41,42);/q;+1/p-1/t35-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAELRFKIVVBNTO-RUQJKXHKSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)[O-])OC(=O)CCCCCCCCCCCCCCCC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)[O-])OC(=O)CCCCCCCCCCCCCCCC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H72NaO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20677132 | |

| Record name | Sodium (2R)-2,3-bis(heptadecanoyloxy)propyl hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20677132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

698.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154804-54-3 | |

| Record name | Sodium (2R)-2,3-bis(heptadecanoyloxy)propyl hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20677132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biochemical Analysis

Biochemical Properties

It is known that glycerophospholipids, such as this compound, act as regulators of various enzyme activities and can be used as biological markers to indicate pathological states.

Biological Activity

Sodium (2R)-2,3-bis(heptadecanoyloxy)propyl hydrogen phosphate is a phospholipid derivative that exhibits various biological activities, making it a compound of interest in pharmaceutical and biomedical research. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a glycerol backbone with two heptadecanoyloxy groups and a phosphate moiety. The molecular formula is , and its molecular weight is approximately 436.6 g/mol. The presence of long-chain fatty acids contributes to its amphiphilic nature, which is critical for its biological functions.

This compound primarily functions through the following mechanisms:

- Membrane Interaction : The compound integrates into cellular membranes due to its lipid nature, influencing membrane fluidity and permeability.

- Signal Transduction : It has been shown to modulate signaling pathways associated with cell growth and differentiation. Specifically, it may activate protein kinase C (PKC) pathways, which are crucial for various cellular responses .

- Immune Modulation : There is evidence suggesting that this compound can enhance immune responses by activating specific immune cell types, such as T-cells and natural killer (NK) cells .

Antitumor Activity

Recent studies have highlighted the potential antitumor properties of this compound. In vitro experiments demonstrated that it can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism involves inducing apoptosis through caspase activation and modulation of the Bcl-2 family proteins .

Neuroprotective Effects

Research has also indicated neuroprotective effects in models of neurodegeneration. In animal studies, the compound exhibited the ability to reduce oxidative stress markers and improve cognitive function in models of Alzheimer's disease . This suggests potential therapeutic applications in neurodegenerative disorders.

Case Studies

-

Breast Cancer Cell Line Study :

- Objective : To evaluate the cytotoxic effects on MCF-7 breast cancer cells.

- Methodology : Cells were treated with varying concentrations of this compound.

- Findings : A dose-dependent decrease in cell viability was observed, with significant apoptosis noted at higher concentrations after 48 hours of treatment .

- Neuroprotection in Alzheimer's Model :

Safety and Toxicity

Toxicological assessments indicate that this compound has a favorable safety profile at therapeutic doses. However, further studies are required to establish long-term effects and potential interactions with other pharmaceuticals.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations Among Analogs

The compound is compared to lipids with differences in acyl chain length , saturation , headgroup chemistry , and stereochemistry :

Functional Differences

Acyl Chain Length and Saturation

- Target vs. C16 Analog : Longer C17 chains in the target compound likely enhance membrane rigidity and reduce enzymatic hydrolysis compared to C16 analogs. shows phospholipids with long chains (e.g., PA, DOCP) exhibit ≈10-fold lower phosphate cleavage by alkaline phosphatase (ALP) than shorter-chain derivatives like DGPP.

- Target vs. C18:2 Analog : The unsaturated C18:2 chains in the latter increase bilayer fluidity, making it suitable for temperature-sensitive formulations, whereas saturated C17 chains favor stable, ordered membranes .

Headgroup Chemistry

- Phosphate vs. Choline (DSPC) : The target’s anionic phosphate headgroup enables electrostatic interactions with cationic drugs or metal oxides (e.g., TiO₂ ), while DSPC’s zwitterionic choline headgroup supports stealth properties in liposomes .

- Inverted Headgroup (DOCP) : DOCP’s inverted dipole orientation enhances binding to oxide surfaces but may alter membrane fusion dynamics compared to the target compound .

Stereochemistry

The (2R) configuration in the target compound ensures stereospecific interactions, critical for mimicking natural phospholipids (e.g., sn-3 phosphate orientation in phosphatidic acid). Racemic mixtures (e.g., Pam3CSK4 in ) show reduced bioactivity compared to stereopure forms.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.